

# D-Iditol: Chemical Architecture, Synthesis, and Biological Interface

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## Compound of Interest

Compound Name: *D-Iditol*  
CAS No.: 50-70-4  
Cat. No.: B1682158

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## Executive Summary

**D-Iditol** (CAS: 25878-23-3) is a rare hexitol (sugar alcohol) and the D-enantiomer of the more industrially prevalent L-iditol. While L-iditol is a metabolic node in the polyol pathway converting glucose to fructose (and vitamin C), **D-Iditol** holds distinct significance in pharmaceutical research as a specific inhibitor of glucosidase I and a versatile

-symmetric chiral synthon. Its unique stereochemical configuration—(2R, 3S, 4S, 5R)—imparts specific binding properties and reactivity profiles essential for structure-activity relationship (SAR) studies in drug design.

## Molecular Identity & Stereochemistry

**D-Iditol** is an open-chain polyol characterized by strict

symmetry, a feature that simplifies its NMR spectra and offers unique advantages in symmetric ligand synthesis.

## Stereochemical Configuration

Unlike D-Sorbitol (Glucitol) or D-Mannitol, **D-Iditol** possesses a specific alternating hydroxyl pattern that defines its biological recognition.[1]

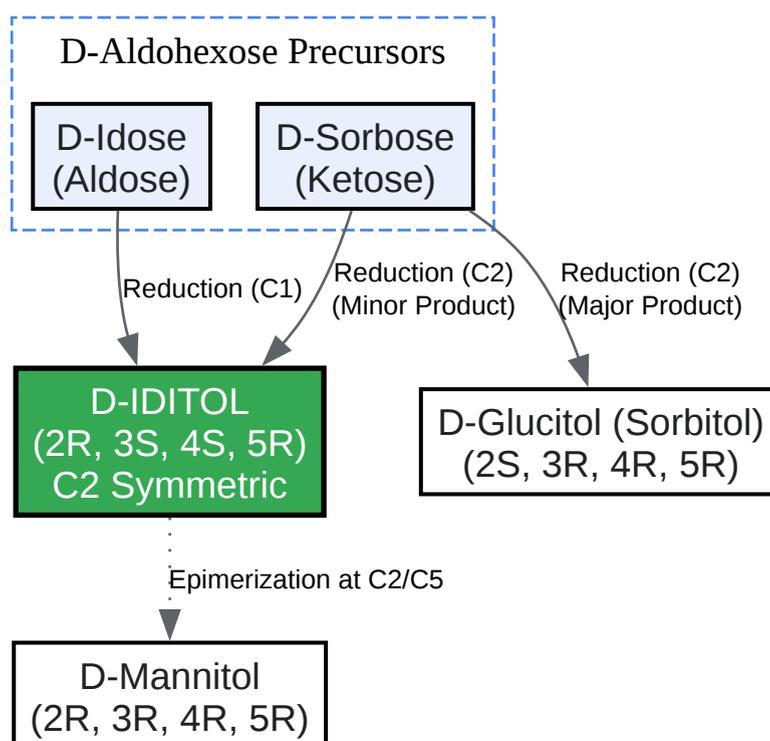
- IUPAC Name: (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol

- Symmetry:

axis bisecting the C3-C4 bond.

- Isomeric Relationship: It is a diastereomer of D-Mannitol and D-Glucitol (Sorbitol).

Figure 1: Stereochemical Comparison of Hexols The following diagram illustrates the stereochemical relationships between **D-Iditol** and its common isomers, highlighting the configuration at chiral centers.



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Caption: Stereochemical lineage of **D-Iditol** via reduction of D-Idose or D-Sorbose. Note the bifurcation in ketone reduction yielding two epimers.

## Physicochemical Profile

**D-Iditol** exhibits physical properties typical of higher alditols but with distinct solubility and melting behavior due to its crystal packing, which is influenced by its symmetry.

Property	Value	Notes
Molecular Formula		
Molecular Weight	182.17 g/mol	
Melting Point	74 – 78 °C	Lower than D-Mannitol (166°C) and D-Sorbitol (95°C), indicating less efficient crystal packing.
Solubility	Highly soluble in water; sparingly soluble in ethanol.	Hygroscopic nature requires storage under desiccant.
Optical Rotation		( ) . Low specific rotation is characteristic of the iditol core.
Appearance	Colorless, viscous liquid or white crystalline solid	Often encountered as a syrup unless rigorously crystallized.
Stability	Stable under neutral conditions.	Susceptible to oxidation at primary alcohols; stable to base.

## Synthesis & Production Methodologies

Production of **D-Iditol** is more challenging than its L-counterpart. It is not a primary product of standard biomass fermentation, requiring specific chemical or enzymatic routes.

### Chemical Synthesis (Reduction)

The primary chemical route involves the reduction of D-Sorbose (a rare ketose, enantiomer of the commercial L-Sorbose).

- Reagent: Sodium Borohydride (  
) or Catalytic Hydrogenation (  
).

- Mechanism: Non-stereoselective attack of hydride on the C2 ketone of D-Sorbose.
- Outcome: A mixture of **D-Iditol** and D-Gulitol (also known as L-Glucitol).
- Purification: Separation requires cation-exchange chromatography (Ca<sup>++</sup> form) or fractional crystallization.

## Enzymatic Production

Biocatalysis offers higher enantioselectivity.

- Enzyme: **D-Iditol** 2-Dehydrogenase (EC 1.1.1.15).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Reaction:
- Specificity: Unlike the mammalian Sorbitol Dehydrogenase (EC 1.1.1.14) which prefers L-Iditol, the bacterial EC 1.1.1.15 (found in Gluconobacter) specifically handles the D-isomer.

## Chemical Reactivity & Derivatization

For drug development, **D-Iditol** serves as a scaffold. Its reactivity is dominated by the six hydroxyl groups, but its

symmetry allows for controlled protection strategies.

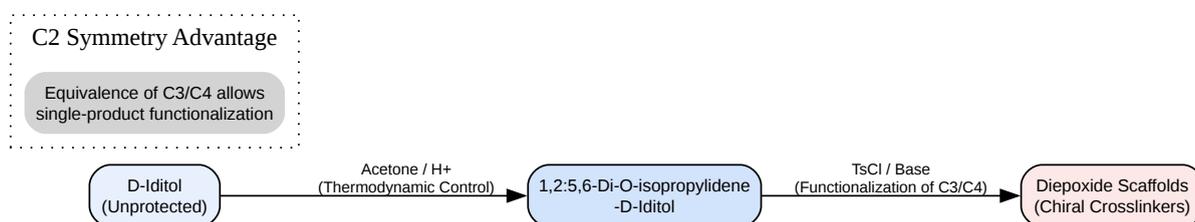
## Acetal Protection (The "Butterfly" Configuration)

Reaction with acetone or benzaldehyde is the standard method to isolate the internal chiral centers.

- Product: 1,2:5,6-di-O-isopropylidene-**D-iditol**.
- Conditions: Acetone,  
(Lewis Acid catalyst) or  
resin.
- Significance: This protects the terminal 1,2 and 5,6 positions, leaving the C3 and C4 hydroxyls free. Due to

symmetry, the C3 and C4 positions are equivalent, preventing the formation of regioisomeric mixtures often seen with sorbitol.

Figure 2: Protection Strategy & Reactivity



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Caption: Conversion of **D-Iditol** to its diacetone derivative, exploiting C2 symmetry for selective core functionalization.

## Biological Interface & Drug Development Applications

### Glucosidase Inhibition

**D-Iditol** has been identified as a specific inhibitor of Glucosidase I, an enzyme in the endoplasmic reticulum responsible for trimming terminal glucose residues from N-linked glycans.

- Mechanism: Mimics the transition state of the glucoside hydrolysis.
- Therapeutic Relevance: Inhibition of Glucosidase I disrupts the maturation of viral envelope glycoproteins (e.g., HIV, Hepatitis C), making **D-Iditol** derivatives potential antiviral agents.

### Metabolic Differentiation

It is crucial to distinguish **D-Iditol** from L-Iditol in metabolic studies:

- L-Iditol: Substrate for mammalian Sorbitol Dehydrogenase (SORD, EC 1.1.1.14); accumulates in Galactokinase deficiency.
- **D-Iditol**: Poor substrate for mammalian SORD; metabolized by specific bacterial dehydrogenases (EC 1.1.1.15).[1] This metabolic stability in human tissue makes it a candidate for inert excipients or stable chiral tracers.

## Analytical Characterization

Validation of **D-Iditol** requires precise analytical techniques to ensure optical purity.

Technique	Parameter	Diagnostic Signal
HPLC	Column	Cation-exchange (Ca <sup>++</sup> or Pb <sup>++</sup> form) at 80°C.
Detector	Refractive Index (RI) or Pulsed Amperometric Detection (PAD).	
<sup>1</sup> H NMR	Symmetry	Simplified spectrum due to symmetry (signals for H1/H6, H2/H5, H3/H4 are equivalent).
Mass Spec	Ionization	ESI- (Negative mode) often shows at m/z 181.

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